1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine
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Overview
Description
1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine is a synthetic organic compound that features a pyrrolidine ring substituted with a 3-chlorobenzylsulfonyl group and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3-Chlorobenzylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 3-chlorobenzylsulfonyl chloride under basic conditions.
Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophen-2-ylboronic acid or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the sulfonyl group.
Substitution: The chlorine atom in the 3-chlorobenzylsulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified sulfonyl derivatives.
Substitution: Various substituted benzylsulfonyl derivatives.
Scientific Research Applications
1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.
Biological Studies: It can be employed in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-((3-Chlorobenzyl)sulfonyl)-3-(phenyl)pyrrolidine: Similar structure but with a phenyl group instead of a thiophen-2-yl group.
1-((3-Chlorobenzyl)sulfonyl)-3-(furan-2-yl)pyrrolidine: Similar structure but with a furan-2-yl group instead of a thiophen-2-yl group.
Uniqueness
1-((3-Chlorobenzyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine is unique due to the presence of the thiophen-2-yl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-3-thiophen-2-ylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S2/c16-14-4-1-3-12(9-14)11-21(18,19)17-7-6-13(10-17)15-5-2-8-20-15/h1-5,8-9,13H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXJBFXJPQFQDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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